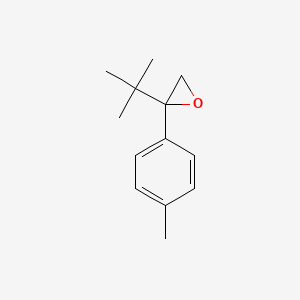
2-Tert-butyl-2-(4-methylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-2-(4-methylphenyl)oxirane is an organic compound with the molecular formula C12H16O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a tert-butyl group and a 4-methylphenyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
The synthesis of 2-Tert-butyl-2-(4-methylphenyl)oxirane can be achieved through several methods. One common synthetic route involves the reaction of 4-methylphenylmagnesium bromide with tert-butyl glycidyl ether. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve the use of more scalable processes, such as the reaction of 4-methylphenylmagnesium bromide with tert-butyl glycidyl ether in large reactors, followed by distillation and crystallization to purify the product.
Analyse Des Réactions Chimiques
2-Tert-butyl-2-(4-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding epoxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products. Common reagents for these reactions include sodium azide, sodium methoxide, and potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields epoxides, while reduction produces alcohols.
Applications De Recherche Scientifique
2-Tert-butyl-2-(4-methylphenyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-2-(4-methylphenyl)oxirane involves its reactivity as an epoxide. Epoxides are highly strained three-membered rings that are susceptible to nucleophilic attack. The compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used.
Comparaison Avec Des Composés Similaires
2-Tert-butyl-2-(4-methylphenyl)oxirane can be compared with other similar compounds, such as:
2-Tert-butyl-2-(4-chlorophenyl)oxirane: This compound has a similar structure but with a chlorine atom instead of a methyl group. It exhibits different reactivity and applications due to the presence of the chlorine atom.
2-Tert-butyl-2-(4-methoxyphenyl)oxirane: The presence of a methoxy group instead of a methyl group alters the electronic properties and reactivity of the compound.
2-Tert-butyl-2-(4-nitrophenyl)oxirane:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
2-tert-butyl-2-(4-methylphenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)13(9-14-13)12(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIXWUUQSLBWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CO2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














